METHYL 5-(METHOXYMETHYL)-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
Overview
Description
Methyl 5-(methoxymethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe unique structure of this compound, which includes both pyrazole and pyrimidine rings, contributes to its diverse chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(METHOXYMETHYL)-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . This reaction is carried out under reflux conditions in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(methoxymethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Methyl 5-(methoxymethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which METHYL 5-(METHOXYMETHYL)-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE exerts its effects involves the inhibition of specific enzymes and interaction with molecular targets such as DNA and proteins. The compound can bind to the active sites of enzymes, blocking their activity and leading to the disruption of cellular processes. This mechanism is particularly relevant in its potential antitumor activity, where it can inhibit enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate: This compound shares a similar core structure but differs in the substitution pattern on the pyrazole ring.
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar pyrimidine ring but includes a furan ring instead of a pyrazole ring.
Uniqueness
Methyl 5-(methoxymethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
methyl 5-(methoxymethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-16-5-6-3-8(14)13-9(12-6)7(4-11-13)10(15)17-2/h3-4,11H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHRRRJCTXVOGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)C(=CN2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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